2-Amino-4-hydrazino-6-methylpyrimidine

Catalog No.
S666005
CAS No.
28840-64-4
M.F
C5H9N5
M. Wt
139.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Amino-4-hydrazino-6-methylpyrimidine

CAS Number

28840-64-4

Product Name

2-Amino-4-hydrazino-6-methylpyrimidine

IUPAC Name

4-hydrazinyl-6-methylpyrimidin-2-amine

Molecular Formula

C5H9N5

Molecular Weight

139.16 g/mol

InChI

InChI=1S/C5H9N5/c1-3-2-4(10-7)9-5(6)8-3/h2H,7H2,1H3,(H3,6,8,9,10)

InChI Key

MWYPVCMVSYPXBW-UHFFFAOYSA-N

SMILES

CC1=CC(=NC(=N1)N)NN

Canonical SMILES

CC1=CC(=NC(=N1)N)NN

Search Findings:

  • Scientific databases like PubChem () list the compound but do not mention any established research applications.
  • Searches of scholarly articles and vendor websites providing the chemical yielded no significant results related to its use in scientific research.

Future Potential:

  • The presence of the pyrimidine ring system, a common structure found in DNA and RNA, could be of interest for researchers in nucleic acid chemistry.
  • The hydrazino group can participate in various chemical reactions, making the molecule a potential candidate for studies in organic or medicinal chemistry.

2-Amino-4-hydrazino-6-methylpyrimidine is a heterocyclic organic compound characterized by its pyrimidine ring structure, which includes an amino group at the 2-position, a hydrazino group at the 4-position, and a methyl group at the 6-position. Its molecular formula is C5_5H9_9N5_5, and it has a molecular weight of approximately 139.16 g/mol . The compound is known for its potential biological activities and applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various diseases.

, including:

  • Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
  • Reduction: Reduction reactions may convert functional groups such as cyano to amine groups.
  • Substitution Reactions: The amino and hydrazino groups can engage in nucleophilic substitution reactions under appropriate conditions.

Common reagents used in these reactions include potassium permanganate for oxidation and lithium aluminum hydride for reduction .

The biological activity of 2-amino-4-hydrazino-6-methylpyrimidine has been explored in various studies. It exhibits potential antiplasmodial properties, making it a candidate for antimalarial drug development. Additionally, derivatives of this compound have shown activity against other pathogens, including those responsible for sleeping sickness. The compound's mechanism of action typically involves interactions with enzymes and cellular targets, influencing pathways related to cell metabolism and signaling .

Synthesis of 2-amino-4-hydrazino-6-methylpyrimidine can be achieved through several methods:

  • Condensation Reactions: One common approach involves the condensation of cyanoacetate with urea or guanidine under basic conditions.
  • Hydrazinolysis: The reaction of hydrazine with suitable pyrimidine precursors can also yield this compound, often following multiple pathways to form various derivatives .
  • Cyclization Reactions: Utilizing malononitrile and methyl isocyanate as starting materials can lead to the formation of the pyrimidine ring through cyclization processes.

These methods are optimized to enhance yield and purity while minimizing by-products.

The applications of 2-amino-4-hydrazino-6-methylpyrimidine span various fields:

  • Pharmaceutical Development: Due to its biological activity, it serves as a lead compound for developing antimalarial and antibacterial agents.
  • Chemical Research: It is utilized in synthesizing more complex heterocyclic compounds that may have additional pharmacological properties.
  • Biochemical Studies: The compound's interactions with enzymes make it valuable for studying biochemical pathways and mechanisms.

Interaction studies involving 2-amino-4-hydrazino-6-methylpyrimidine focus on its binding affinity to various biological targets. Research indicates that it can influence enzyme activity and cellular processes, potentially leading to therapeutic effects against specific diseases. These studies often utilize techniques such as molecular docking and kinetic assays to elucidate the compound's mode of action and efficacy .

Several compounds share structural similarities with 2-amino-4-hydrazino-6-methylpyrimidine, including:

Compound NameStructure FeaturesUnique Properties
2-Amino-4-hydroxy-6-methylpyrimidineHydroxy group at position 4Exhibits strong antioxidant properties
2-Amino-5-hydrazinylpyrimidineHydrazinyl group at position 5Potentially more potent against specific pathogens
2-Amino-4-cyano-6-methylpyrimidineCyano group at position 4Known for its use in synthesizing other derivatives
2-Amino-6-methylpyrimidin-4-oneKetone instead of hydrazino group at position 4Different reactivity profile due to carbonyl group

These compounds are studied for their unique biological activities and chemical reactivity, contributing to a broader understanding of pyrimidine derivatives in medicinal chemistry.

2-Amino-4-hydrazino-6-methylpyrimidine exists as a crystalline solid under standard ambient conditions [1] [2]. The compound presents as a white solid with no distinctive odor reported in the available literature [2]. The material exhibits the characteristic appearance of a fine crystalline powder, which is typical for organic pyrimidine derivatives [1].

The compound's physical appearance is consistent with its heterocyclic structure, where the pyrimidine ring provides structural rigidity while the amino and hydrazino functional groups contribute to its solid-state stability through intermolecular hydrogen bonding interactions [1]. These functional groups are responsible for the compound's ability to engage in extensive hydrogen bonding networks, which influence both its physical state and crystalline arrangement [3].

Thermal Properties

Melting Point Determination

The melting point of 2-Amino-4-hydrazino-6-methylpyrimidine has been reported with some variation in the literature. The primary literature value indicates a melting point of 238°C [2] [4] [5] [6], while an alternative report suggests 175°C [7]. This discrepancy may be attributed to differences in sample purity, measurement methodology, or polymorphic variations of the compound.

The higher melting point value of 238°C is more consistent with the compound's extensive hydrogen bonding capability, which would require significant thermal energy to disrupt the intermolecular interactions in the crystalline lattice. The presence of both amino (-NH₂) and hydrazino (-NH-NH₂) groups provides multiple sites for hydrogen bond formation, contributing to the elevated melting point characteristic of this class of compounds [2].

Boiling Point and Vapor Pressure

The boiling point of 2-Amino-4-hydrazino-6-methylpyrimidine has been predicted to be 307.0±25.0°C [2] [5] [6], with an alternative predicted value of 431.1±37.0°C [8]. These values represent computational predictions rather than experimentally determined data, indicating the need for empirical validation.

The vapor pressure at 25°C is reported as 1.23×10⁻⁷ mmHg [5] [6], indicating extremely low volatility at room temperature. This low vapor pressure is consistent with the compound's high melting point and extensive hydrogen bonding network, which restricts molecular mobility and vapor phase transition.

Thermal Stability Parameters

2-Amino-4-hydrazino-6-methylpyrimidine demonstrates thermal stability under normal conditions [9]. The compound is expected to have a decomposition temperature exceeding 200°C, which is typical for pyrimidine derivatives . However, specific thermal decomposition studies using techniques such as thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) would be necessary to establish precise decomposition parameters.

The flash point is predicted to be 214.5±26.5°C [8] [5] [6], indicating that the compound requires significant heating before it can support combustion. This relatively high flash point contributes to the compound's classification as a stable material for laboratory and industrial handling.

Solubility Profile

Solubility in Aqueous Media

2-Amino-4-hydrazino-6-methylpyrimidine exhibits solubility in water due to its capacity for hydrogen bonding [3] [1]. The presence of amino groups at the 2-position and hydrazino groups at the 4-position of the pyrimidine ring enables extensive hydrogen bonding interactions with water molecules. This hydrogen bonding capability is the primary driving force for aqueous solubility, allowing the compound to form favorable solvation shells in polar aqueous environments.

The compound's molecular structure, featuring multiple nitrogen atoms with lone electron pairs, facilitates interaction with water through both hydrogen bond donation and acceptance mechanisms [1]. The methyl group at the 6-position provides a hydrophobic component but does not significantly impair overall water solubility due to the dominant influence of the polar functional groups.

Solubility in Organic Solvents

The compound demonstrates enhanced solubility in polar organic solvents [3]. While specific solubility data for individual organic solvents is limited in the available literature, the structural characteristics suggest favorable dissolution in protic solvents such as alcohols and polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO).

The hydrazino and amino functional groups can participate in hydrogen bonding with suitable organic solvents, while the aromatic pyrimidine ring can engage in π-π interactions and dipole-dipole interactions with appropriate solvent systems. Limited solubility is expected in non-polar organic solvents due to the compound's predominantly polar character.

pH-Dependent Solubility Behavior

2-Amino-4-hydrazino-6-methylpyrimidine exhibits pH-dependent stability and solubility characteristics. The compound has been reported to be stable in acidic media as well as stable in basic media at pH 8 and pH 10 [3]. The predicted pKa value of 7.22±0.70 [2] [5] [6] suggests that the compound can exist in different protonation states depending on solution pH.

In acidic conditions, protonation of the pyrimidine nitrogen atoms and amino groups would increase the compound's ionic character, potentially enhancing water solubility. In basic conditions, deprotonation effects would influence the compound's charge distribution and hydrogen bonding patterns, affecting both solubility and stability profiles.

Crystallographic and Solid-State Properties

2-Amino-4-hydrazino-6-methylpyrimidine exhibits crystalline solid-state properties characteristic of substituted pyrimidine derivatives [1]. While specific single-crystal X-ray diffraction data for this exact compound is not available in the current literature, related pyrimidine structures provide insight into expected crystallographic behavior.

The compound's molecular weight is 139.16 g/mol [12] [2] [13] [14] with a predicted density of 1.52±0.1 g/cm³ [2] [5] [6]. The refractive index is predicted to be 1.722 [8] [5] [6], indicating moderate optical density consistent with the aromatic pyrimidine core structure.

Hydrogen bonding patterns in the solid state are expected to be extensive, given the presence of multiple hydrogen bond donors and acceptors. The compound features 5 hydrogen bond acceptors and 3 hydrogen bond donors [13], creating opportunities for complex three-dimensional hydrogen bonding networks in the crystalline phase.

The polar surface area of 90 Ų [13] indicates significant surface polarity, which influences both solubility characteristics and intermolecular interactions in the solid state. The compound has 1 rotatable bond [13], suggesting limited conformational flexibility that would favor ordered crystalline packing arrangements.

XLogP3

-0.2

Other CAS

28840-64-4

Wikipedia

4-Hydrazino-6-methylpyrimidin-2-amine

Dates

Last modified: 08-15-2023

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